4-Tert-butylpyridine-3-carboxylic acid
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Overview
Description
4-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyridine-3-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-tert-butylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Tert-butylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 4-Tert-butylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
4-Tert-butylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Carboxypyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Methylpyridine-3-carboxylic acid: Has a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Tert-butylpyridine-3-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-tert-butylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-5-11-6-7(8)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
VABYYZGUSUSDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
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